molecular formula C21H20ClN3O2S B2926575 (4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone CAS No. 2034373-95-8

(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone

Cat. No.: B2926575
CAS No.: 2034373-95-8
M. Wt: 413.92
InChI Key: DLMMNXHMQDWSQS-UHFFFAOYSA-N
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Description

(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a synthetic small molecule designed for research and development, particularly in medicinal chemistry. Its structure incorporates two privileged scaffolds in drug discovery: an N-arylpiperazine and a phenyl(thiazolyloxy)methanone group. The piperazine moiety is a prevalent feature in numerous biologically active compounds and FDA-approved drugs, often employed to optimize physicochemical properties and serve as a conformational scaffold for positioning pharmacophoric groups during interactions with target macromolecules . Piperazine-containing compounds demonstrate a wide spectrum of therapeutic activities, which suggests this core structure is a valuable template for developing novel bioactive molecules . Concurrently, the thiazole ring is a significant heterocycle in medicinal chemistry, found in various compounds with diverse biological activities. This combination of features makes this compound a compound of significant interest for researchers investigating new therapeutic agents. Its primary research value lies in its potential as a key intermediate or a target structure for screening in drug discovery programs. Scientists can utilize this compound to explore structure-activity relationships (SAR), particularly around the N-arylpiperazine and thiazole-aryl ether regions, to develop potent and selective inhibitors or modulators for various diseases. Potential research applications include, but are not limited to, the development of kinase inhibitors, receptor modulators, and antiviral agents, given the established role of similar piperazine-containing structures in these areas . The compound is supplied for laboratory research purposes only. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c1-15-2-5-17(22)14-19(15)24-9-11-25(12-10-24)20(26)16-3-6-18(7-4-16)27-21-23-8-13-28-21/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMMNXHMQDWSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural components, including piperazine and thiazole moieties, suggest a diverse range of interactions with biological targets, making it a subject of significant scientific interest.

Synthesis

The synthesis of this compound typically involves the reaction of substituted piperazines with thiazole derivatives. For example, methods utilizing 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide hydrochloride (EDCl) and 1-hydroxybenzotriazole (HOBt) have been employed to facilitate the formation of the desired methanone derivatives. The resulting compounds are characterized using various spectroscopic techniques such as NMR and IR spectroscopy .

Antimicrobial Activity

Research indicates that compounds containing thiazole and piperazine structures exhibit notable antimicrobial properties. In vitro studies have demonstrated that various derivatives of thiazole-piperazine hybrids show moderate to excellent activity against a range of bacteria, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Thiazole-Piperazine Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
5aE. coli15
5bS. aureus18
5cPseudomonas aeruginosa20

Anticancer Activity

The anticancer potential of related thiazole derivatives has also been explored. Compounds similar to the target structure have shown inhibitory effects on various cancer cell lines. For instance, studies have reported that certain thiazole-piperazine derivatives can inhibit Na+/K(+)-ATPase activity and exhibit effects on oncogenic pathways in cancer cells .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
12aGlioma10
12bBreast Cancer15
5dLung Cancer12

The biological mechanisms underlying the activity of these compounds are multifaceted. The presence of the thiazole ring is believed to enhance binding affinity to biological targets, while the piperazine moiety may facilitate membrane penetration and interaction with intracellular targets. Notably, some studies suggest that these compounds may act as inhibitors of specific enzymes or receptors involved in cell proliferation and survival pathways .

Case Studies

Recent studies have highlighted the effectiveness of thiazole-piperazine derivatives in clinical settings. For example, a study involving a series of synthesized compounds demonstrated significant growth inhibition in human cancer cell lines, indicating their potential as lead candidates for further development . Another investigation focused on the antimicrobial efficacy against resistant strains, showcasing the relevance of these compounds in addressing public health challenges posed by antibiotic resistance .

Comparison with Similar Compounds

Piperazine Substituent Variations

Compound Name Piperazine Substituent Key Properties Reference
(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone 5-Chloro-2-methylphenyl Target compound; likely influences lipophilicity and steric bulk. -
(4-Phenethylpiperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone Phenethyl Increased hydrophobicity due to phenethyl group; potential impact on membrane permeability.
(4-(Tert-butyl)phenyl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone 5-Chloro-2-methylphenyl (shared) + tert-butylphenyl Tert-butyl group introduces steric hindrance, potentially reducing metabolic degradation.
[4-(4-chlorophenyl)-4-hydroxypiperidino][4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone 4-Chlorophenyl + hydroxypiperidino Hydroxyl group may enhance solubility; piperidine ring alters conformational flexibility.

Key Insight: The 5-chloro-2-methylphenyl substituent in the target compound balances lipophilicity and moderate steric bulk, contrasting with the hydrophilic hydroxypiperidino group in or the bulky tert-butyl in .

Phenyl Ring Substituent Variations

Compound Name Phenyl Substituent Key Properties Reference
This compound Thiazol-2-yloxy Thiazole’s electron-rich nature may facilitate π-π interactions in binding. -
(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone Thiazol-2-yloxy (shared) + trifluoromethylphenyl Trifluoromethyl enhances electronegativity and metabolic stability.
4-(4-Amino-3-methoxyphenyl)piperazin-1-ylmethanone Amino + methoxy Amino group increases polarity; methoxy may improve solubility.
Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone Quinoline + sulfonyl group Sulfonyl group introduces strong electron-withdrawing effects.

Heterocyclic Modifications

Compound Name Heterocycle Key Properties Reference
This compound Thiazole Thiazole’s sulfur atom may participate in metal coordination or hydrophobic interactions. -
4-(4-aminobenzoyl)piperazin-1-ylmethanone Furan Furan’s oxygen atom increases polarity but reduces stability under acidic conditions.
(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone Nitrophenyl Nitro group is strongly electron-withdrawing, potentially affecting redox properties.
[4-Phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone derivatives Pyrrole + thiazole Pyrrole’s planar structure may enhance stacking interactions.

Key Insight : Thiazole in the target compound provides greater chemical stability compared to furan and broader pharmacophore versatility than nitro groups .

Pharmacological Implications

Piperazine derivatives are known for diverse bioactivities, including antipsychotic, antimicrobial, and anticancer effects .

  • Receptor Targeting : Thiazole and chloro-methyl groups may enhance affinity for serotonin or dopamine receptors.
  • Enzyme Inhibition: The methanone bridge and aromatic systems could inhibit kinases or proteases, similar to SARS-CoV-2 inhibitors in .

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